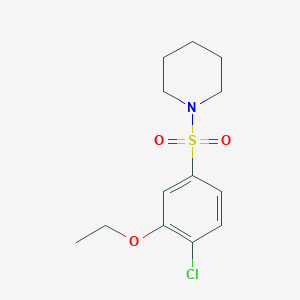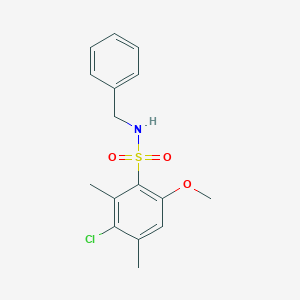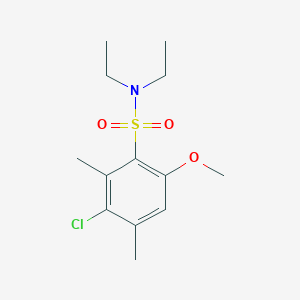
1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine, also known as CES, is a chemical compound that has gained attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and is synthesized through a multistep process.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine has been studied extensively for its potential therapeutic applications. It has been shown to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine may reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine has been shown to reduce oxidative stress and protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine is its potent anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of a wide range of inflammatory and pain-related disorders. However, one limitation of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research related to 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine. One potential area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine and its potential applications in the treatment of neurodegenerative diseases. Finally, more research is needed to investigate the potential side effects of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine and its safety profile in humans.
Synthesemethoden
The synthesis of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine involves a multistep process that begins with the condensation of 4-chloro-3-ethoxyaniline with piperidine-4-carboxaldehyde. The resulting intermediate is then treated with chlorosulfonic acid, which leads to the formation of 1-(4-chloro-3-ethoxyphenyl)sulfonyl-4-piperidinol. This intermediate is then cyclized to form the final product, 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine.
Eigenschaften
Produktname |
1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine |
|---|---|
Molekularformel |
C13H18ClNO3S |
Molekulargewicht |
303.81 g/mol |
IUPAC-Name |
1-(4-chloro-3-ethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18ClNO3S/c1-2-18-13-10-11(6-7-12(13)14)19(16,17)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
KDQLUUFPYGNZCR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Cl |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B288555.png)












